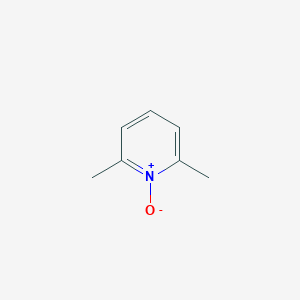

2,6-Dimethylpyridine N-oxide

Overview

Description

2,6-Dimethylpyridine N-oxide, also known as 2,6-Lutidine N-oxide, is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is a colorless to light yellow liquid that is miscible with water and has a density of 1.102 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine N-oxide can be synthesized through the oxidation of 2,6-dimethylpyridine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or methyltrioxorhenium (MTO) as a catalyst . The reaction typically proceeds under mild conditions, ensuring high yields of the desired N-oxide.

Industrial Production Methods: Industrial production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its cost-effectiveness and availability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpyridine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents such as zinc and acetic acid.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by the electron-donating nature of the N-oxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), acetic acid (AcOH), methyltrioxorhenium (MTO).

Reduction: Zinc, acetic acid.

Substitution: Various electrophiles under mild conditions.

Major Products:

Oxidation: Higher-order N-oxides.

Reduction: 2,6-Dimethylpyridine.

Substitution: Substituted pyridine N-oxides.

Scientific Research Applications

Plant Biostimulants

DMPO has been identified as a promising biostimulant that enhances plant growth and resistance to pathogens. Studies have shown that it can modify the plant genome, leading to increased synthesis of small regulatory RNAs that inhibit pathogenic mRNA translation through RNA interference mechanisms. This property allows DMPO to reduce the phytotoxicity of chemical pesticides while maintaining their effectiveness .

Antihypoxic Activity

Research indicates that DMPO exhibits antihypoxic properties, which can be beneficial in conditions of low oxygen availability. In experimental models involving mice, DMPO demonstrated significant protective effects against hypoxia, suggesting its potential use in treating conditions associated with oxygen deprivation .

Cognitive Function Studies

Recent studies have explored the effects of DMPO on cognitive functions and emotional states in animal models. Long-term oral administration of DMPO was found to influence cognitive performance positively, indicating its potential application in neuropharmacology .

Toxicological Studies

DMPO has been assessed for its toxicity levels in laboratory animals. Findings suggest that it is relatively low in toxicity compared to other compounds, making it a safer alternative for various applications in agriculture and medicine .

Data Table: Summary of Research Findings

Case Study 1: Plant Growth Enhancement

In a controlled study, plants treated with DMPO exhibited a marked increase in growth rates and resilience against common plant pathogens. The mechanism was linked to enhanced nutrient absorption and improved metabolic processes within the plants.

Case Study 2: Neuroprotective Effects

A study involving rats showed that those administered DMPO over an extended period displayed improved memory retention and reduced anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyridine N-oxide involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal ions and acting as a catalyst in oxidation reactions . In biological systems, its antihypoxic activity is attributed to its ability to modulate oxygen levels and reduce oxidative stress .

Comparison with Similar Compounds

- 2,4-Dimethylpyridine N-oxide

- 3,5-Dimethylpyridine N-oxide

- 2,3-Dimethylpyridine N-oxide

Comparison: 2,6-Dimethylpyridine N-oxide is unique due to the position of the methyl groups on the pyridine ring, which influences its reactivity and stability. Compared to other dimethylpyridine N-oxides, the 2,6-isomer exhibits distinct electronic properties that make it particularly useful as a ligand and catalyst .

Biological Activity

2,6-Dimethylpyridine N-oxide (commonly referred to as Ivin) is a compound of significant interest in biological research due to its diverse pharmacological properties and potential applications in agriculture and medicine. This article explores its biological activity, focusing on various studies that highlight its effects on cellular mechanisms, cytogenetic modifications, and potential therapeutic uses.

- Chemical Formula : C₇H₉NO

- Molecular Weight : 139.15 g/mol

- CAS Number : 100-88-7

Research indicates that this compound exhibits several mechanisms of action, primarily through its influence on genetic and cellular processes. The following sections detail key findings from various studies.

Cytogenetic Effects

-

Modification of Chromosomal Aberrations :

- A study evaluated the ability of Ivin to modify cytogenetic effects in mouse bone marrow cells induced by alkylating agents such as cyclophosphamide and dioxidine. Results showed that Ivin significantly reduced the frequency of chromosomal aberrations, indicating a protective effect against genotoxicity.

- Table 1 summarizes the observed effects on chromosomal aberrations:

Treatment Dose (mg/kg bw) Chromosomal Aberrations (%) Reduction Compared to Control (%) Control - 50 - Cyclophosphamide + Ivin 710 10 80 Dioxidine + Ivin 710 22 56 - Antimutagenic Effects :

Antioxidant Activity

Ivin has been shown to enhance antioxidant defenses in biological systems. In studies involving Wistar rats, administration of Ivin increased the levels of mRNA hybridization in liver and blood cells, suggesting enhanced transcriptional activity related to antioxidant responses .

Hepatoprotective Effects

Ivin's hepatoprotective properties were observed through its ability to stabilize cellular membranes and reduce oxidative stress in liver tissues. This was evidenced by improved survival rates in rats exposed to toxic compounds when treated with Ivin prior to exposure .

Case Studies

-

Protective Effects Against Xenobiotics :

- A study investigated the protective role of Ivin against xenobiotic-induced toxicity in mammals. Rats treated with Ivin showed no clinical signs of intoxication even at doses significantly lower than the lethal dose (DL50), highlighting its safety profile and potential as a protective agent against environmental toxins .

- Enhancement of Plant Growth :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethylpyridine N-oxide, and how can high purity be achieved?

The compound is typically synthesized via oxidation of 2,6-dimethylpyridine (2,6-lutidine) using oxidizing agents like hydrogen peroxide or peracetic acid. A two-stage process involving oxidation followed by hydrolysis can yield derivatives such as dipicolinic acid with high purity (99.5%) and yields of 80–90% . Key considerations include controlling reaction temperature to avoid side reactions and employing crystallization or column chromatography for purification. Analytical techniques like melting point determination and elemental analysis are critical for verifying purity .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

Researchers should use a combination of:

- Spectroscopy : NMR and IR to confirm functional groups (e.g., N-oxide moiety).

- Mass spectrometry : For molecular weight verification (e.g., NIST MW 107.15) .

- Elemental analysis : To validate composition (e.g., C, H, N, O percentages) .

- Chromatography : HPLC or GC to assess purity and stability under storage conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302) and causes severe eye irritation (H319) . Key precautions include:

- Using PPE (gloves, goggles) and working in a fume hood.

- Avoiding contact with strong acids or bases, as explosive reactions have been reported under uncontrolled exothermic conditions .

- Storing in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can the antimutagenic potential of this compound be evaluated using genetic toxicology assays?

The fluctuation Ames test is a sensitive method to assess antimutagenicity. Researchers can:

- Expose bacterial strains (e.g., Salmonella typhimurium) to mutagens (e.g., 2-AA, 4-NQO) with/without the compound.

- Measure mutation rates via histidine dependence reversion.

- Use dose-response analysis to determine inhibitory effects. Recent studies show it reduces mutagenesis by 30–50% in TA98 and TA100 strains .

Q. What role does this compound play in coordination chemistry and catalysis?

The N-oxide group enhances ligand-metal electron transfer, making it useful in:

- Iron-catalyzed cross-coupling : Acts as a ligand in FeSO₄-mediated arylboronic acid reactions, achieving 45% total yield in phenylated lutidine derivatives .

- Silver(I) and halogen(I) complexes : Ortho-methyl groups influence steric effects and bonding geometry, critical for designing catalytic systems .

Q. How is this compound utilized to probe acidic properties in heterogeneous catalysts?

In pulse chromatographic titration , 2,6-dimethylpyridine selectively adsorbs to Brønsted acid sites due to steric hindrance from methyl groups, unlike pyridine, which binds nonspecifically. This method helps quantify acid site distribution in materials like zeolites at 300°C .

Q. What challenges arise when using this compound in cross-coupling reactions?

- Steric hindrance : Bulky substituents limit reactivity with larger substrates (e.g., 2,6-dibromopyridine fails to react) .

- Electronic effects : Electron-donating groups (e.g., dimethylamino) deactivate the ring, requiring optimized conditions (e.g., acidic media) .

- Competing pathways : Trace by-products may form under non-ideal temperatures or catalyst loading .

Q. Data Contradictions and Resolutions

- Mutagenicity vs. Antimutagenicity : While the compound itself is non-mutagenic , its precursor (2,6-dimethylpyridine) shows toxicity in high doses . Researchers must distinguish between the parent compound and its derivatives in assay designs.

- Reactivity in Catalysis : Conflicting reports on catalytic efficiency (e.g., FeSO₄ vs. AgNO₃ systems ) suggest solvent polarity and temperature critically influence outcomes.

Properties

IUPAC Name |

2,6-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDGFHXPUOJZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061462 | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-23-0 | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Lutidine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Lutidine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY6T788D7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.